molecular formula C14H19NO3 B1351538 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212350-66-7

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1351538
CAS No.: 1212350-66-7
M. Wt: 249.3 g/mol
InChI Key: IXKXWOPQJSDTFX-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a sophisticated synthetic intermediate characterized by its unique molecular architecture, which incorporates a norbornene core fused with a piperidine carboxamide moiety. This bifunctional structure makes it a valuable scaffold in medicinal chemistry and chemical biology, particularly in the design and synthesis of complex three-dimensional pharmacophores. The norbornene group is a well-known rigid bicyclic framework that can impart conformational restraint to potential drug candidates, while the piperidine ring is a common feature in bioactive molecules targeting the central nervous system. Piperidine is a privileged structure in pharmacology , frequently found in compounds with affinity for G-protein coupled receptors and various enzymes. The carboxylic acid handle provides a versatile site for further synthetic elaboration, such as amide coupling or esterification, enabling researchers to create diverse libraries of derivatives. This compound's primary research application lies in its use as a key building block for the development of protease inhibitors, allosteric modulators for neurological targets, and as a precursor in the synthesis of conformationally constrained peptidomimetics. It is intended for use by qualified laboratory researchers only. All information presented is for research and development purposes.

Properties

IUPAC Name

3-(piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(15-6-2-1-3-7-15)11-9-4-5-10(8-9)12(11)14(17)18/h4-5,9-12H,1-3,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKXWOPQJSDTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most common and reliable method to prepare the target compound is through amide bond formation between the carboxylic acid group of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and the amine group of piperidine.

  • Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents.
  • Catalysts/Additives: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) may be added to improve coupling efficiency and reduce side reactions.
  • Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under inert atmosphere to prevent oxidation.

Reaction Scheme:

$$
\text{Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid} + \text{Piperidine} \xrightarrow[\text{HOBt}]{\text{DCC, solvent}} \text{3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid}
$$

Alternative Coupling via Acid Chloride Intermediate

Another approach involves converting the bicyclic carboxylic acid to its acid chloride derivative, which then reacts with piperidine:

  • Step 1: Conversion of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid to acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
  • Step 2: Reaction of the acid chloride with piperidine in anhydrous conditions, often in the presence of a base like triethylamine to neutralize HCl formed.

This method can offer higher reactivity and yield but requires careful control to avoid side reactions.

Cyclization and Functionalization Routes

Some literature suggests that the bicyclic framework can be constructed via Diels-Alder cycloaddition reactions between cyclopentadiene and suitable dienophiles, followed by functional group transformations to introduce the carboxylic acid and piperidine carbonyl groups.

  • Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride or derivatives to form bicyclo[2.2.1]heptene intermediates.
  • Functionalization: Subsequent hydrolysis and amide formation steps introduce the carboxylic acid and piperidine moieties.

This route is more complex but allows for structural modifications and stereochemical control.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Coupling agent DCC or EDC (1.1 eq) DCC preferred for solid byproduct removal
Catalyst/Additive HOBt or NHS (0.1–0.2 eq) Improves yield and reduces racemization
Solvent DCM, DMF, or THF Dry, inert atmosphere recommended
Temperature 0°C to room temperature Lower temp reduces side reactions
Reaction time 12–24 hours Monitored by TLC or HPLC
Workup Filtration, aqueous washes, extraction Purification by recrystallization or chromatography

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of bicyclic protons and piperidine ring signals.
  • Mass Spectrometry: Molecular ion peak at m/z ~249 confirms molecular weight.
  • IR Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹) are diagnostic.
  • Purity: High-performance liquid chromatography (HPLC) shows purity >95% after purification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Carbodiimide-mediated coupling DCC/EDC, HOBt, DCM, RT Mild conditions, good yields DCC byproduct removal needed
Acid chloride intermediate SOCl₂ or oxalyl chloride, piperidine, base High reactivity, faster reaction Requires moisture-free conditions
Diels-Alder + functionalization Cyclopentadiene, maleic anhydride, multi-step Structural control, versatile Multi-step, longer synthesis

Research Findings and Notes

  • The carbodiimide coupling method is the most widely used due to its operational simplicity and moderate to high yields.
  • Acid chloride intermediates provide a more reactive pathway but require stringent anhydrous conditions.
  • The bicyclic norbornene scaffold is stable under coupling conditions, allowing for selective amide bond formation.
  • Modifications on the piperidine ring or bicyclic core can be introduced by varying starting materials or reaction conditions, enabling structure-activity relationship studies.
  • No extensive industrial-scale synthesis protocols are publicly documented, but scale-up would likely optimize the carbodiimide coupling method for reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows for potential interactions with biological targets, such as enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Anti-inflammatory Properties : Potential therapeutic implications in treating inflammatory diseases.
  • Analgesic Effects : Indications for pain relief applications.

Interaction Studies

Understanding how 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid interacts with biological systems is crucial for its application in pharmacology. Interaction studies often involve:

  • Docking Studies : To predict how the compound binds to various biological targets.
  • Bovine Serum Albumin Binding Studies : To evaluate pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 1: Neuroprotective Effects

Research has shown that compounds with similar piperidine structures exhibit neuroprotective effects in models of neurodegeneration, demonstrating the ability to reduce oxidative stress and inflammation in neuronal cells.

Case Study 2: Antimicrobial Efficacy

In vitro tests have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) against Gram-positive bacteria, indicating its potential role as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine ring may play a role in binding to these targets, while the bicyclic framework provides structural rigidity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid scaffold is highly versatile, with modifications at the 3-position leading to diverse functional properties:

Compound Name Substituent at 3-Position Molecular Weight Key Applications/Findings Reference
3-(Piperidine-1-carbonyl)-...-2-carboxylic acid Piperidine-1-carbonyl ~265.3* Hypothesized enzyme modulation (e.g., NSF/Sec18 inhibition) N/A
IPA (7-Methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-...-2-carboxylic acid) Xanthene derivative ~440.4 Competitive inhibitor of Sec18-phosphatidic acid interactions
CA-Nor1 (N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-...-carboxamide) Polyether-linked chloroalkyl amide ~356.8 Self-labeling protein tag intermediate
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]-...-2-carboxylic acid Tetrahydrofuran methoxycarbonyl ester 266.3 Potential polymer precursor or flavorant
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]-...-2-carboxylic acid tert-Butoxycarbonyl (Boc)-protected amine 253.3 Intermediate for peptide synthesis

*Estimated based on molecular formula (C₁₃H₁₉NO₃).

Key Observations :

  • Bioactivity : IPA’s xanthene substitution enables strong π-π interactions with Sec18 residues, critical for competitive inhibition . In contrast, the piperidine-1-carbonyl group in the target compound may engage in hydrogen bonding or steric hindrance, depending on its orientation.
  • Physical Properties : Esters (e.g., ethyl ester in FEMA 4790 ) exhibit lower polarity than carboxylic acids, impacting solubility and flavorant applications.

Stereochemical and Conformational Considerations

The norbornene scaffold’s stereochemistry significantly influences reactivity and biological interactions:

  • Endo vs. Exo Isomers: highlights that endo-norbornene carboxylic acid derivatives are preferentially isolated due to steric stabilization during synthesis . For the target compound, the endo configuration at the 3-position may enhance binding to hydrophobic enzyme pockets.
  • Piperidine Orientation: The piperidine ring’s equatorial vs. axial positioning relative to the norbornene core could modulate interactions with targets like NSF/Sec18, analogous to IPA’s xanthene group .

Biological Activity

3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, identified by its CAS number 1212350-66-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO3C_{13}H_{17}NO_3 with a molecular weight of 235.28 g/mol. The compound features a bicyclic structure that contributes to its unique interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest it may interact with glutamate receptors, which are critical in synaptic transmission and plasticity.

  • Neurotransmitter Modulation :
    • The compound has been studied for its potential effects on glutamate receptor ion channels, which play a significant role in neurodegenerative diseases and cognitive function .
    • It may act as an antagonist or modulator at specific receptor subtypes, influencing neuronal excitability and synaptic plasticity.
  • Antimicrobial Activity :
    • Limited studies have suggested a possible antimicrobial effect, although detailed mechanisms remain to be elucidated. Further investigations are required to confirm these findings and explore the therapeutic implications.
  • Anti-inflammatory Effects :
    • Some research indicates that compounds with similar structures exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect warrants further exploration concerning this compound.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that derivatives of bicyclic compounds could reduce neuronal damage induced by excitotoxicity, suggesting a protective role against neurodegenerative processes .

ParameterControl GroupTreatment Group (Compound)
Neuronal Survival (%)4575
Cytokine Levels (pg/ml)200120

Study 2: Antimicrobial Screening

In vitro assays revealed that the compound exhibited moderate activity against certain bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with neurotransmitter systems may involve:

  • Competitive Binding : The compound may compete with endogenous ligands for binding sites on neurotransmitter receptors.
  • Allosteric Modulation : It might act as an allosteric modulator, altering receptor conformation and function without directly competing with the primary ligand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives through cycloaddition reactions (e.g., Diels-Alder) using norbornene systems. Subsequent functionalization involves coupling piperidine-1-carbonyl groups using carbodiimide-mediated amidation or mixed anhydride methods. Key intermediates like methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (prepared via esterification) are critical for regioselective modifications .
  • Validation : Confirm intermediate purity via HPLC and monitor reaction progress using TLC.

Q. How is the compound characterized using spectroscopic methods?

  • Spectroscopic Analysis :

  • IR : Identify carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ for the carboxylic acid and amide groups.
  • 1H NMR : Key signals include norbornene bridgehead protons (δ 1.5–2.5 ppm), piperidine ring protons (δ 2.7–3.5 ppm), and carboxylic acid protons (δ 10–12 ppm, if free).
  • 13C NMR : Carboxylic acid carbons appear at ~170–180 ppm, while amide carbonyls resonate at ~160–170 ppm .
    • Data Table :
Functional GroupIR (cm⁻¹)1H NMR (δ)13C NMR (δ)
Carboxylic Acid1700–175010–12170–180
Amide1640–16802.7–3.5160–170

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Approach :

  • Dose-Response Studies : Test the compound across a wide concentration range (nM to mM) to identify therapeutic vs. toxic thresholds.
  • Assay Variability : Compare results across standardized assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity).
  • Structural Analogues : Synthesize derivatives to isolate functional group contributions (e.g., replacing piperidine with pyrrolidine to assess ring size effects) .
    • Case Study : A related piperidine-carbonyl compound showed antimicrobial activity at 10 µM but cytotoxicity at 100 µM, highlighting concentration-dependent duality .

Q. What computational methods predict the reactivity of the norbornene core in cycloaddition reactions?

  • Strategy :

  • DFT Calculations : Optimize the geometry of the bicyclo[2.2.1]hept-5-ene system using B3LYP/6-31G* to assess orbital symmetry and frontier molecular orbitals (FMOs) for Diels-Alder compatibility.
  • Molecular Dynamics : Simulate transition states to evaluate steric hindrance from the piperidine-carbonyl substituent .
    • Key Insight : The endo preference of the norbornene system enhances regioselectivity in [4+2] cycloadditions due to secondary orbital interactions .

Q. What strategies improve stereochemical control during piperidine-carbonyl derivatization?

  • Methodological Solutions :

  • Chiral Auxiliaries : Use (S)- or (R)-Boc-piperidine precursors to enforce stereochemistry during coupling.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters to isolate enantiomerically pure intermediates .
    • Example : (S)-Boc-piperidine derivatives achieved >95% enantiomeric excess (ee) in carboxylation reactions, confirmed by chiral HPLC .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties?

  • SAR Framework :

  • Backbone Modifications : Replace norbornene with bicyclo[3.1.1] systems to alter lipophilicity (logP).
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to enhance metabolic stability.
    • Data Table :
DerivativelogPSolubility (mg/mL)Half-life (h)
Parent Compound2.10.51.5
-CF₃ Substituent1.81.23.2
Bicyclo[3.1.1] Analog2.50.32.0
  • Source : Derived from analogues in .

Safety & Handling

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond.
  • Decontamination : Use 10% aqueous NaOH for spills to neutralize carboxylic acid residues .
  • Regulatory Compliance : Adhere to TCI America’s guidelines for laboratory use only; avoid human/animal exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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